molecular formula C13H21NO3 B2715322 (3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate CAS No. 1445988-59-9

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate

Cat. No. B2715322
CAS RN: 1445988-59-9
M. Wt: 239.315
InChI Key: KEEXIHAGXWAFOF-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AS,7aR)-tert-butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of glutamate from the synaptic cleft in the brain.

Scientific Research Applications

Preparation and Diels‐Alder Reaction Applications

The preparation and application of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate in Diels-Alder reactions demonstrate its utility in constructing complex molecular architectures. This compound serves as a critical intermediate in synthesizing various heterocyclic structures, showcasing its importance in organic synthesis and chemical transformations (Padwa, Brodney, & Lynch, 2003).

Pharmacologically Important Intermediate Synthesis

Tert-butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate represents an essential pharmacophore for diversified pharmacological activities. The development of a cost-effective, high-yielding, and scalable synthesis process for this compound underscores its significance in the pharmaceutical industry, particularly as a pharmacologically important intermediate (Bahekar et al., 2017).

Stereochemistry-Activity Relationships in ACE Inhibitors

Exploring the stereochemistry-activity relationships of ACE inhibitors, including the analysis of perindopril and its stereoisomers, provides insights into the design of more effective antihypertensive drugs. The understanding of conformational preferences and their impact on biological activity emphasizes the role of tert-butyl containing compounds in medicinal chemistry research (Bouchet et al., 1992).

Organic Synthesis and Functionalization

The development of new tert-butylating reagents and methodologies for the functionalization of molecules, such as the synthesis of tert-butyl ethers and esters from alcohols and carboxylic acids, showcases the compound's versatility in organic synthesis. This research contributes to the toolkit of synthetic chemists, enabling the introduction of tert-butyl groups into a wide range of substrates with high efficiency and selectivity (Yamada et al., 2016).

Advanced Materials and Luminescent Properties

The synthesis and characterization of new organic materials with specific functional groups, including tert-butyl groups, highlight their potential applications in optoelectronics and as luminescent materials. The ability to fine-tune the electronic and optical properties of these compounds through structural modification underscores their relevance in the development of advanced materials (Wagaman & Grubbs, 1997).

properties

IUPAC Name

tert-butyl (3aR,7aS)-6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXIHAGXWAFOF-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC(=O)C[C@@H]2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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